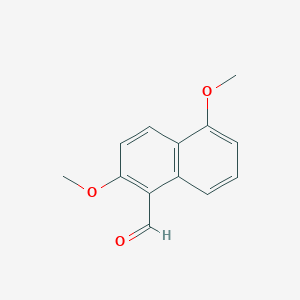![molecular formula C12H17N3O4S B13621771 [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a nitrobenzenesulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methyl Group: This step involves the alkylation of the pyrrolidine ring using methylating agents under controlled conditions.
Final Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine
- [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-4-yl]methanamine
Uniqueness
The unique combination of the methyl group, nitrobenzenesulfonyl group, and pyrrolidine ring in [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine distinguishes it from similar compounds. This specific structure imparts unique chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
[5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-9-6-10(7-13)8-14(9)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,9-10H,6-8,13H2,1H3 |
Clé InChI |
XNHYZLBNZRVVMN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















